REACTION_SMILES
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[CH:24](=[O:25])[O:26][CH2:27][CH3:28].[n:1]1[c:2]([C:7](=[O:8])[c:9]2[cH:10][c:11]([NH2:23])[c:12]([O:15][CH2:16][c:17]3[cH:18][cH:19][cH:20][cH:21][cH:22]3)[cH:13][cH:14]2)[cH:3][cH:4][cH:5][cH:6]1>>[n:1]1[c:2]([C:7](=[O:8])[c:9]2[cH:10][c:11]([NH:23][CH:24]=[O:25])[c:12]([O:15][CH2:16][c:17]3[cH:18][cH:19][cH:20][cH:21][cH:22]3)[cH:13][cH:14]2)[cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(C(=O)c2ccccn2)ccc1OCc1ccccc1
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Name
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Type
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product
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Smiles
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O=CNc1cc(C(=O)c2ccccn2)ccc1OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |